molecular formula C22H27NO3 B14459452 3-Buten-2-ol, 4-(7,9,10,11,11a,12-hexahydro-2,3-dimethoxybenzo(f)pyrrolo(1,2-b)isoquinolin-6-yl)-, (2S,3Z)- CAS No. 72169-92-7

3-Buten-2-ol, 4-(7,9,10,11,11a,12-hexahydro-2,3-dimethoxybenzo(f)pyrrolo(1,2-b)isoquinolin-6-yl)-, (2S,3Z)-

Katalognummer: B14459452
CAS-Nummer: 72169-92-7
Molekulargewicht: 353.5 g/mol
InChI-Schlüssel: HIVKDOZRSFLVCE-VEFUQNMDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Buten-2-ol, 4-(7,9,10,11,11a,12-hexahydro-2,3-dimethoxybenzo(f)pyrrolo(1,2-b)isoquinolin-6-yl)-, (2S,3Z)- is a complex organic compound with a unique structure that combines elements of both alcohols and aromatic compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-ol, 4-(7,9,10,11,11a,12-hexahydro-2,3-dimethoxybenzo(f)pyrrolo(1,2-b)isoquinolin-6-yl)-, (2S,3Z)- typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the pyrroloisoquinoline core, followed by the introduction of the buten-2-ol moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Types of Reactions

3-Buten-2-ol, 4-(7,9,10,11,11a,12-hexahydro-2,3-dimethoxybenzo(f)pyrrolo(1,2-b)isoquinolin-6-yl)-, (2S,3Z)- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-Buten-2-ol, 4-(7,9,10,11,11a,12-hexahydro-2,3-dimethoxybenzo(f)pyrrolo(1,2-b)isoquinolin-6-yl)-, (2S,3Z)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Buten-2-ol, 4-(7,9,10,11,11a,12-hexahydro-2,3-dimethoxybenzo(f)pyrrolo(1,2-b)isoquinolin-6-yl)-, (2S,3Z)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenylethanol: An aromatic alcohol with similar structural features.

    p-Hydroxyphenylethanol: Another aromatic alcohol with hydroxyl groups.

    4-Hydroxybenzaldehyde: An aromatic aldehyde with structural similarities.

Uniqueness

3-Buten-2-ol, 4-(7,9,10,11,11a,12-hexahydro-2,3-dimethoxybenzo(f)pyrrolo(1,2-b)isoquinolin-6-yl)-, (2S,3Z)- is unique due to its complex structure, which combines elements of both alcohols and aromatic compounds. This unique structure may confer specific biological activities and chemical reactivity not observed in simpler compounds.

Eigenschaften

CAS-Nummer

72169-92-7

Molekularformel

C22H27NO3

Molekulargewicht

353.5 g/mol

IUPAC-Name

(Z,2S)-4-(2,3-dimethoxy-7,9,10,11,11a,12-hexahydronaphtho[2,1-f]indolizin-6-yl)but-3-en-2-ol

InChI

InChI=1S/C22H27NO3/c1-14(24)6-7-15-9-16-10-21(25-2)22(26-3)12-18(16)19-11-17-5-4-8-23(17)13-20(15)19/h6-7,9-10,12,14,17,24H,4-5,8,11,13H2,1-3H3/b7-6-/t14-,17?/m0/s1

InChI-Schlüssel

HIVKDOZRSFLVCE-VEFUQNMDSA-N

Isomerische SMILES

C[C@@H](/C=C\C1=C2CN3CCCC3CC2=C4C=C(C(=CC4=C1)OC)OC)O

Kanonische SMILES

CC(C=CC1=C2CN3CCCC3CC2=C4C=C(C(=CC4=C1)OC)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.